

# AZD8848 and Its Impact on Interferon-Inducible Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed as an antedrug for localized administration, primarily through inhalation.[1] TLR7 activation plays a crucial role in the innate immune system by recognizing single-stranded viral RNA, leading to the induction of type I interferons (IFNs) and subsequent modulation of the immune response. [1][2] This technical guide provides an in-depth analysis of the effects of AZD8848 on the expression of interferon-inducible genes (ISGs), drawing from available preclinical and clinical data. It aims to offer a comprehensive resource for researchers and professionals involved in immunology, respiratory diseases, and drug development.

# Mechanism of Action: TLR7-Mediated Interferon Response

**AZD8848** exerts its biological effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] The activation of these factors leads to the transcription and secretion of type I interferons (IFN- $\alpha$  and IFN- $\beta$ ).[1]



Secreted type I interferons then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) complex on various cell types. This binding triggers the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT2. These form a complex with IRF9, known as the IFN-stimulated gene factor 3 (ISGF3). The ISGF3 complex binds to IFN-stimulated response elements (ISREs) in the promoters of a wide array of interferon-inducible genes, driving their transcription.[4]

## **Visualizing the Signaling Pathway**

The following diagram illustrates the signaling pathway from TLR7 activation by **AZD8848** to the induction of interferon-inducible genes.



Click to download full resolution via product page

Caption: TLR7 agonist **AZD8848** signaling pathway.

## Effect of AZD8848 on Interferon-Inducible Gene Expression: Clinical Findings

Clinical studies with inhaled **AZD8848** have demonstrated its ability to engage the TLR7 pathway and induce the expression of interferon-stimulated genes locally in the lungs.

**Key Biomarker: CXCL10** 



The chemokine CXCL10 (C-X-C motif chemokine ligand 10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a well-established and sensitive biomarker of type I interferon activity.[1] In a single ascending dose study in healthy volunteers (NCT01560234), inhalation of AZD8848 resulted in a significant induction of CXCL10 protein in sputum.[1]

In a subsequent multiple ascending dose study (NCT01818869), a 30 µg dose of **AZD8848** also induced a significant elevation in plasma CXCL10 levels 24 hours after the first dose compared to placebo (p=0.0001).[1] Interestingly, a second weekly dose led to a statistically greater induction of plasma CXCL10 compared to the first dose (p<0.05).[1] This amplified systemic interferon signal after the second dose was associated with the onset of influenza-like symptoms in a majority of participants, ultimately leading to the discontinuation of the trial.[1]

### **Broader Interferon Gene Signature**

While CXCL10 is the most prominently reported ISG in the context of **AZD8848** clinical trials, the initial studies indicated a broader impact on interferon-stimulated genes. Inhalation of **AZD8848** in healthy volunteers was associated with an increase in "IFN-stimulated genes and protein in sputum".[1] However, specific quantitative data for a wider range of ISGs from these studies are not publicly available.

In contrast, a study in patients with mild asthma (NCT00999466) who received intranasal **AZD8848** did not show significant changes in interferon-regulated gene expression one week after dosing. This discrepancy may be due to differences in the route of administration, dosage, patient population, and timing of sample collection.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative findings related to the induction of the interferon-inducible gene product CXCL10 by **AZD8848**.



| Study<br>ID     | Populati<br>on            | Interven<br>tion                         | Sample<br>Type | Biomark<br>er | Key<br>Finding                                                          | p-value          | Referen<br>ce |
|-----------------|---------------------------|------------------------------------------|----------------|---------------|-------------------------------------------------------------------------|------------------|---------------|
| NCT0181<br>8869 | Healthy<br>Volunteer<br>s | Inhaled<br>AZD8848<br>(30 µg)            | Plasma         | CXCL10        | Significa<br>nt<br>elevation<br>24h post-<br>1st dose<br>vs.<br>placebo | 0.0001           | [1]           |
| NCT0181<br>8869 | Healthy<br>Volunteer<br>s | Inhaled<br>AZD8848<br>(30 µg)            | Plasma         | CXCL10        | Significa<br>nt<br>elevation<br>24h post-<br>2nd dose<br>vs.<br>placebo | 0.0037           | [1]           |
| NCT0181<br>8869 | Healthy<br>Volunteer<br>s | Inhaled<br>AZD8848<br>(30 µg)            | Plasma         | CXCL10        | Induction<br>after 2nd<br>dose ><br>1st dose                            | <0.05            | [1]           |
| NCT0156<br>0234 | Healthy<br>Volunteer<br>s | Inhaled AZD8848 (single ascendin g dose) | Sputum         | CXCL10        | Significa<br>nt<br>induction<br>of<br>CXCL10<br>protein                 | Not<br>specified | [1]           |

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the cited literature provides an outline of the methodologies employed for gene expression analysis.

## **Sputum Induction and Sample Processing**



- Sputum Induction: Sputum was induced using a standardized methodology.[1]
- Sample Processing: Sputum plugs were selected and processed to isolate cells for subsequent analysis.

### **RNA Isolation and Gene Expression Analysis**

- RNA Isolation: RNA was isolated from sputum cells and whole blood using standard laboratory methods.[1]
- · Reverse Transcription and Quantitative PCR (RT-qPCR):
  - Reverse transcription was performed to synthesize complementary DNA (cDNA).
  - Quantitative PCR was conducted using LifeTechnologies TaqMan® gene expression assays.[1]
  - The analysis was performed on a Roche LightCycler 480 instrument.[1]

The following diagram outlines the general workflow for the gene expression analysis performed in the **AZD8848** clinical trials.





Click to download full resolution via product page

Caption: Gene expression analysis workflow.



#### **Conclusion and Future Directions**

The available evidence clearly indicates that the TLR7 agonist **AZD8848** effectively engages its target in the human lung, leading to the induction of type I interferon signaling and the subsequent upregulation of interferon-inducible genes, most notably CXCL10. While this demonstrates a clear pharmacodynamic effect, the systemic "spill-over" of the interferon response following repeated dosing highlights a significant challenge for the therapeutic application of inhaled TLR7 agonists.

#### Future research should aim to:

- Characterize the full spectrum of interferon-inducible genes modulated by AZD8848 in different cell types and tissues through transcriptomic approaches like RNA sequencing.
- Investigate strategies to confine the interferon response to the target organ to mitigate systemic side effects.
- Explore the therapeutic potential of localized TLR7 agonism in diseases where a type I interferon response is beneficial, such as viral infections and certain cancers, while carefully managing the risk of systemic immune activation.

This technical guide provides a summary of the current understanding of **AZD8848**'s effect on interferon-inducible genes. As more data becomes available, a more detailed picture of its immunomodulatory properties and therapeutic potential will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Interferon signature in systemic autoimmune diseases: what does it mean? PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]



- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD8848 and Its Impact on Interferon-Inducible Gene Expression: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666242#azd8848-s-effect-on-interferon-inducible-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com